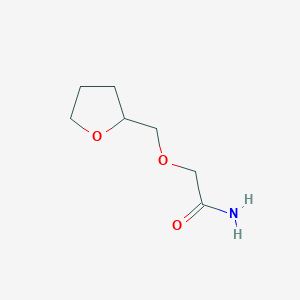
2-(Tetrahydro-2-furanylmethoxy)acetamide
Overview
Description
2-(Tetrahydro-2-furanylmethoxy)acetamide (THFMA) is a small molecule that has been studied for its potential applications in the fields of scientific research, drug discovery, and biochemistry. THFMA is a versatile compound that has been used in a variety of experiments and has many advantages, including its low toxicity and relatively low cost.
Scientific Research Applications
2-(Tetrahydro-2-furanylmethoxy)acetamide has been used in a variety of scientific research applications, including drug discovery, biochemistry, and cell biology. In drug discovery, 2-(Tetrahydro-2-furanylmethoxy)acetamide has been used to study the binding affinity of different compounds to target proteins, and has also been used to study the effects of different compounds on cellular processes. In biochemistry, 2-(Tetrahydro-2-furanylmethoxy)acetamide has been used to study the structure and function of proteins, and to examine the interactions between proteins and other molecules. In cell biology, 2-(Tetrahydro-2-furanylmethoxy)acetamide has been used to study the effects of different compounds on cell growth and differentiation.
Mechanism of Action
2-(Tetrahydro-2-furanylmethoxy)acetamide is believed to interact with certain proteins in the body and modulate their activity. It is thought to bind to proteins, altering their structure and function. This binding can lead to changes in the activity of the proteins, which can in turn lead to changes in cellular processes.
Biochemical and Physiological Effects
2-(Tetrahydro-2-furanylmethoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(Tetrahydro-2-furanylmethoxy)acetamide has been shown to modulate the activity of certain proteins, leading to changes in cellular processes. It has also been shown to have anti-inflammatory and antioxidant effects. In humans, 2-(Tetrahydro-2-furanylmethoxy)acetamide has been shown to have a positive effect on cognitive performance and memory.
Advantages and Limitations for Lab Experiments
2-(Tetrahydro-2-furanylmethoxy)acetamide has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is non-toxic and has low volatility. However, it is important to note that 2-(Tetrahydro-2-furanylmethoxy)acetamide is not very soluble in water, which can limit its use in certain experiments.
Future Directions
The potential applications of 2-(Tetrahydro-2-furanylmethoxy)acetamide are still being explored. Possible future directions for research include further investigation of its effects on cellular processes, as well as its potential use in drug discovery and development. Other possible directions for research include the development of new methods for synthesizing 2-(Tetrahydro-2-furanylmethoxy)acetamide, and the development of new applications for 2-(Tetrahydro-2-furanylmethoxy)acetamide in the fields of biochemistry and cell biology.
properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-7(9)5-10-4-6-2-1-3-11-6/h6H,1-5H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBSTIJSEUISBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-2-furanylmethoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1464109.png)
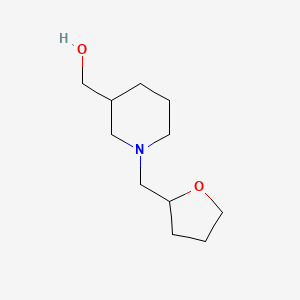
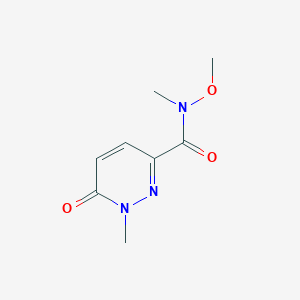
![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1464118.png)

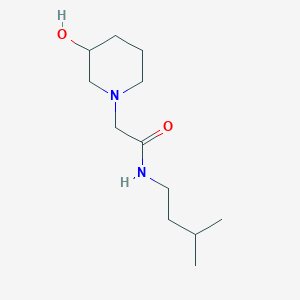
![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1464122.png)
![N-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1464124.png)




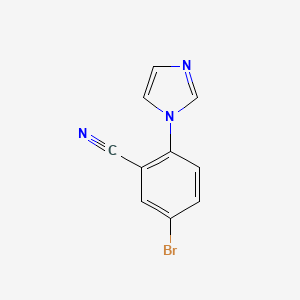
![N-[(2-methylphenyl)methyl]pyrazin-2-amine](/img/structure/B1464131.png)